(S)-piperidine-3-carboxamide (CAS 88495-55-0), also known as (S)-nipecotamide, is a highly utilized chiral building block in the pharmaceutical industry. As a stereodefined piperidine derivative, it serves as a critical intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), particularly those requiring an (S)-configured nitrogen-containing heterocycle. Its primary procurement value lies in its role as a stable, direct precursor to (S)-3-aminopiperidine via the Hofmann rearrangement [1]. By offering established enantiomeric purity, this compound allows manufacturers to avoid costly and inefficient downstream chiral resolution steps, making it a foundational material for asymmetric synthesis workflows in medicinal chemistry .
Substituting (S)-piperidine-3-carboxamide with its racemic counterpart (nipecotamide) or the (R)-enantiomer introduces severe process and efficacy failures [1]. In API manufacturing, the spatial orientation of the 3-position substituent is critical for receptor binding; using the (R)-isomer results in off-target effects or complete loss of pharmacological activity in the final drug product. Furthermore, attempting to use racemic nipecotamide requires manufacturers to implement complex optical resolution processes—such as diastereomeric salt formation with chiral acids or enzymatic hydrolysis—which inherently cap the theoretical yield of the desired enantiomer at 50% and significantly increase processing time and waste[1]. Therefore, direct procurement of the (S)-enantiomer is essential for maintaining atom economy and ensuring regulatory compliance in chiral drug synthesis.
When synthesizing (S)-configured piperidine APIs, starting with racemic nipecotamide necessitates a chiral resolution step, such as salt formation with optically active lactic acid or tartaric acid[1]. This process inherently limits the maximum theoretical yield of the desired (S)-enantiomer to 50%, with practical yields often much lower due to incomplete crystallization or enzymatic inefficiencies. In contrast, procuring pre-resolved (S)-piperidine-3-carboxamide provides 100% atom economy for the target stereocenter, eliminating the need for resolution reagents and specialized separation equipment [1].
| Evidence Dimension | Maximum theoretical yield of (S)-enantiomer precursor |
| Target Compound Data | 100% utilization in downstream (S)-specific synthesis |
| Comparator Or Baseline | Racemic nipecotamide (CAS 4138-26-5) limits yield to <50% due to the presence of the unwanted (R)-isomer |
| Quantified Difference | >2x improvement in atom economy and elimination of resolution steps |
| Conditions | Industrial scale API intermediate synthesis |
Procuring the pre-resolved (S)-enantiomer halves raw material waste and removes a major process bottleneck, directly lowering the cost of goods for chiral APIs.
(S)-3-aminopiperidine is a highly sought-after intermediate for kinase and DPP-4 inhibitors [1]. Producing this amine from (S)-nipecotic acid requires a Curtius rearrangement, which involves the handling of hazardous, potentially explosive azide intermediates. Conversely, (S)-piperidine-3-carboxamide undergoes a direct Hofmann rearrangement using standard oxidants like sodium hypochlorite (NaOCl) or NBS/DBU [1],. This amide-to-amine conversion is highly efficient, scalable, and avoids the safety hazards and regulatory scrutiny associated with azide-based chemistry.
| Evidence Dimension | Route safety and step count to (S)-3-aminopiperidine |
| Target Compound Data | 1-step Hofmann rearrangement using standard oxidants (e.g., NaOCl) |
| Comparator Or Baseline | (S)-nipecotic acid requires multi-step activation and hazardous Curtius rearrangement (azide reagents) |
| Quantified Difference | Elimination of explosive azide intermediates and reduction in synthetic steps |
| Conditions | Industrial scale-up of 3-aminopiperidine derivatives |
Selecting the carboxamide over the carboxylic acid significantly improves process safety profiles and simplifies the regulatory compliance of the manufacturing route.
While the ultimate synthetic goal is often the (S)-3-aminopiperidine moiety, procuring and storing the free amine presents significant handling challenges [1]. Primary aliphatic amines like 3-aminopiperidine are prone to rapid oxidation and are highly hygroscopic, often requiring conversion to a dihydrochloride salt for long-term storage. (S)-piperidine-3-carboxamide, as an amide, is a stable, non-hygroscopic solid that can be stored under standard conditions without rapid degradation[1]. This allows facilities to stockpile the amide precursor and perform the conversion to the amine on-demand, optimizing inventory management.
| Evidence Dimension | Ambient storage stability and handling requirements |
| Target Compound Data | Stable, non-hygroscopic solid under standard inert storage |
| Comparator Or Baseline | (S)-3-aminopiperidine (free base) is highly reactive, hygroscopic, and prone to oxidation |
| Quantified Difference | Significantly extended shelf-life and reduced need for specialized handling environments |
| Conditions | Bulk storage and warehouse inventory management |
Procuring the stable amide form reduces storage costs and prevents material loss due to degradation, offering greater inventory flexibility compared to the free amine.
(S)-piperidine-3-carboxamide is commercially available as both a free base (CAS 88495-55-0) and a hydrochloride salt (CAS 1026661-43-7) . For downstream processes such as the Hofmann rearrangement or direct amide coupling, the free base form can be used directly. Using the hydrochloride salt requires an initial neutralization step with an equivalent of base, which generates stoichiometric inorganic salt waste (e.g., NaCl) and increases the process volume. Procuring the free base streamlines the synthetic route and improves reactor throughput.
| Evidence Dimension | Stoichiometric base requirement and salt waste generation |
| Target Compound Data | 0 equivalents of base required for neutralization; no salt waste |
| Comparator Or Baseline | (S)-piperidine-3-carboxamide hydrochloride (CAS 1026661-43-7) requires 1 equivalent of base and generates 1 equivalent of salt waste |
| Quantified Difference | 100% reduction in neutralization-related salt waste and reagent use |
| Conditions | Reactor-scale Hofmann rearrangement or coupling |
Procuring the free base eliminates a non-value-added neutralization step, reducing raw material costs and waste disposal burdens in large-scale manufacturing.
This compound is a highly effective starting material for manufacturing APIs that incorporate an (S)-3-aminopiperidine motif. By utilizing a scalable Hofmann rearrangement, manufacturers can safely and efficiently generate the chiral amine on-site, avoiding the hazards of azide chemistry associated with alternative precursors [1].
In medicinal chemistry workflows targeting novel kinase inhibitors or central nervous system (CNS) agents, (S)-piperidine-3-carboxamide serves as a reliable chiral building block. Its pre-resolved nature ensures that structure-activity relationship (SAR) studies are not confounded by the presence of the (R)-enantiomer, guaranteeing precise biological data[1].
Beyond small-molecule pharmaceuticals, this compound is utilized as a precursor in materials science for the synthesis of functionalized chiral polymers. Its stable amide group and defined stereochemistry allow for controlled polymerization and the creation of materials with specific chiral recognition properties for advanced sensor or delivery applications [1].